molecular formula C14H21NO2 B268424 N-butyl-3-isopropoxybenzamide

N-butyl-3-isopropoxybenzamide

Cat. No. B268424
M. Wt: 235.32 g/mol
InChI Key: NGEFNOQXZHPCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-3-isopropoxybenzamide, also known as BIBN 4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that is involved in the regulation of pain and inflammation. BIBN 4096BS has been extensively studied for its potential use in the treatment of migraine headaches.

Mechanism of Action

N-butyl-3-isopropoxybenzamide 4096BS works by blocking the CGRP receptor, which is involved in the regulation of pain and inflammation. By blocking the receptor, N-butyl-3-isopropoxybenzamide 4096BS reduces the release of CGRP and other neuropeptides that are involved in the pathophysiology of migraine.
Biochemical and Physiological Effects:
N-butyl-3-isopropoxybenzamide 4096BS has been shown to reduce the release of CGRP and other neuropeptides that are involved in the pathophysiology of migraine. This leads to a reduction in pain and inflammation associated with migraine headaches.

Advantages and Limitations for Lab Experiments

N-butyl-3-isopropoxybenzamide 4096BS is a selective antagonist of the CGRP receptor, which makes it a useful tool for studying the role of CGRP in migraine and other pain conditions. However, N-butyl-3-isopropoxybenzamide 4096BS has limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on N-butyl-3-isopropoxybenzamide 4096BS. One area of interest is the development of more potent and selective CGRP receptor antagonists. Another area of interest is the use of N-butyl-3-isopropoxybenzamide 4096BS in combination with other drugs for the treatment of migraine and other pain conditions. Additionally, there is interest in studying the role of CGRP in other physiological processes, such as cardiovascular function and bone metabolism.

Synthesis Methods

The synthesis of N-butyl-3-isopropoxybenzamide 4096BS involves several steps, including the reaction of 3-isopropoxybenzoic acid with butyl lithium to form the corresponding lithium salt. The lithium salt is then reacted with 4-bromo-2-fluoronitrobenzene to form the nitrobenzene intermediate. Reduction of the nitro group with palladium on carbon and hydrogen gas yields the amine intermediate, which is then reacted with 4-(2-chloroethyl)morpholine hydrochloride to form N-butyl-3-isopropoxybenzamide 4096BS.

Scientific Research Applications

N-butyl-3-isopropoxybenzamide 4096BS has been extensively studied for its potential use in the treatment of migraine headaches. CGRP has been implicated in the pathophysiology of migraine, and N-butyl-3-isopropoxybenzamide 4096BS is a selective antagonist of the CGRP receptor. Clinical trials have shown that N-butyl-3-isopropoxybenzamide 4096BS is effective in reducing the frequency and severity of migraine attacks.

properties

Product Name

N-butyl-3-isopropoxybenzamide

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-butyl-3-propan-2-yloxybenzamide

InChI

InChI=1S/C14H21NO2/c1-4-5-9-15-14(16)12-7-6-8-13(10-12)17-11(2)3/h6-8,10-11H,4-5,9H2,1-3H3,(H,15,16)

InChI Key

NGEFNOQXZHPCRZ-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=CC=C1)OC(C)C

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)OC(C)C

Origin of Product

United States

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